8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an iodine atom at the 8th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position of the tetrahydroquinoline ring
Preparation Methods
The synthesis of 8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing the pyridin-3-yl group can be reacted with an iodine source and a methylating agent to introduce the iodine and methyl groups at the desired positions. The reaction conditions typically involve the use of a solvent such as dichloromethane or ethanol, and a catalyst like palladium or copper to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Scientific Research Applications
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The iodine atom and pyridin-3-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition studies, this compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
4-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom at the 8th position, which may result in different chemical reactivity and biological activity.
8-Iodo-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 4th position, which may affect its binding affinity to biological targets.
8-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline: Lacks the pyridin-3-yl group, which may significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
609354-45-2 |
---|---|
Molecular Formula |
C15H15IN2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
8-iodo-4-methyl-2-pyridin-3-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15IN2/c1-10-8-14(11-4-3-7-17-9-11)18-15-12(10)5-2-6-13(15)16/h2-7,9-10,14,18H,8H2,1H3 |
InChI Key |
WYMSWGFZRYKIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2I)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.